4-PROPANAMIDO-N-(PYRIDIN-2-YL)BENZAMIDE

Description

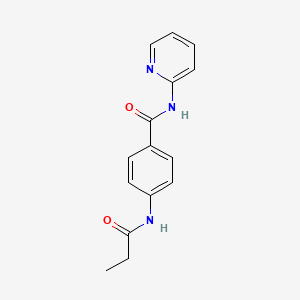

Structure

3D Structure

Properties

IUPAC Name |

4-(propanoylamino)-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-2-14(19)17-12-8-6-11(7-9-12)15(20)18-13-5-3-4-10-16-13/h3-10H,2H2,1H3,(H,17,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLGLFNCWXZBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propanamido N Pyridin 2 Yl Benzamide and Analogues

Established Synthetic Routes to N-(Pyridin-2-yl)benzamide Core Structures

The synthesis of the N-(pyridin-2-yl)benzamide core is a foundational step in accessing a wide array of chemically significant molecules. The primary disconnection for this scaffold is the amide bond linking the phenyl and pyridyl rings. Methodologies to form this bond can be broadly categorized into amidation reactions and cross-coupling strategies.

Amidation Reactions

Amidation reactions are the most conventional methods for forming the N-(pyridin-2-yl)benzamide core. These typically involve the reaction of a benzoic acid derivative with 2-aminopyridine (B139424). A classic approach is the activation of a carboxylic acid, such as benzoic acid, followed by nucleophilic displacement by the amine. nih.gov

More direct and modern methods have been developed to streamline this process. One such method involves the oxidative amidation of aldehydes with aminopyridines. An environmentally benign approach utilizes aqueous hydrogen peroxide as the oxidant, requiring no additional catalysts or additives and proceeding in water. nih.gov Another strategy involves the direct condensation of benzoic acids and amines, which can be facilitated by catalysts such as Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation, offering a rapid, mild, and high-yielding pathway.

Dehydrative amide couplings involving 2-pyridylamines can sometimes result in variable yields. To address this, a high-yielding synthesis has been developed that employs 2-aminopyridine-N-oxides as a solution. nih.gov Furthermore, the reaction of 2-aminopyridine with trans-β-nitrostyrene, catalyzed by bimetallic metal-organic frameworks, has been shown to produce N-(pyridin-2-yl)benzamides in good yields.

Coupling Strategies

Cross-coupling reactions represent a powerful alternative for forming the C-N bond of the benzamide (B126) core. The Chan-Lam cross-coupling reaction, for instance, has been effectively used for the synthesis of related N-aryl compounds. An efficient protocol for coupling arylboronic acids with aryl amines has been developed using a simple N-(pyridin-2-yl)benzamide ligand in conjunction with a nickel catalyst. rsc.org This highlights the utility of coupling strategies in forming the central biaryl amine linkage.

While direct coupling to form the amide bond is more common, palladium-catalyzed methods like the Buchwald-Hartwig amination are instrumental in synthesizing complex amine scaffolds. For related heterocyclic systems like 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a synthetic route involving a chemoselective Suzuki–Miyaura cross-coupling followed by a Buchwald–Hartwig amination has proven effective. rsc.org Such strategies underscore the versatility of modern coupling reactions in assembling complex molecular architectures.

Specific Synthesis of 4-PROPANAMIDO-N-(PYRIDIN-2-YL)BENZAMIDE

While a specific documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and methodologies for analogous compounds. A logical approach involves a multi-step sequence starting from commercially available precursors.

One potential pathway begins with the acylation of 4-aminobenzoic acid. This precursor can be readily synthesized via the reduction of 4-nitrobenzoic acid using catalysts like Raney nickel under a hydrogen atmosphere. chemicalbook.com The subsequent reaction of 4-aminobenzoic acid with propanoyl chloride or propanoic anhydride (B1165640) would yield 4-propanamidobenzoic acid.

The final step involves the coupling of 4-propanamidobenzoic acid with 2-aminopyridine to form the target amide bond. This transformation can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride with thionyl chloride, followed by reaction with 2-aminopyridine. mdpi.com This proposed pathway is summarized in the table below.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-Aminobenzoic acid, Propanoyl chloride | Pyridine (B92270), Dichloromethane (DCM), 0 °C to RT | 4-Propanamidobenzoic acid |

| 2 | 4-Propanamidobenzoic acid, 2-Aminopyridine | HATU, DIPEA, DMF, RT | This compound |

Derivatization Strategies for the Propanamido Moiety

The propanamido group, -NHC(O)CH₂CH₃, offers sites for potential chemical modification, although these are generally less reactive than other positions on the aromatic rings. Derivatization strategies can target the amide N-H, the carbonyl group, or the ethyl side chain.

General derivatization techniques like acylation can modify compounds with active hydrogens (such as the N-H in the amide). libretexts.org This would involve reacting the parent molecule with an acid halide or anhydride to form an imide structure, though this may require specific catalysts and conditions. Alkylation at the nitrogen is also a possibility, replacing the amide hydrogen with an alkyl group. libretexts.org

The ethyl group of the propanamido moiety presents another handle for modification. Reactions could potentially target the α-carbon (the methylene (B1212753) group adjacent to the carbonyl), though this position is not highly activated. Under certain conditions, radical reactions or specific oxidation could introduce functionality. However, such modifications risk being unselective or requiring harsh conditions that could affect other parts of the molecule.

A more common transformation for primary amides is the Hofmann rearrangement, which converts the amide into an amine with one fewer carbon atom. wikipedia.org However, the N-aryl propanamido group in the target molecule is a secondary amide, making this specific rearrangement inapplicable. More relevant are N-dealkylation or N-deacylation reactions, which can be achieved using various chemical methods, sometimes catalyzed by transition metals like palladium, to remove the propanoyl group and regenerate the 4-amino functionality for further diversification. nih.gov

Catalytic Approaches in Benzamide Synthesis

The synthesis of benzamides, including the N-(pyridin-2-yl)benzamide core, has been significantly advanced by the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. nih.gov These can be broadly classified into heterogeneous and homogeneous catalysis.

Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for recyclability. Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts. For instance, a bimetallic Fe₂Ni-BDC MOF has been used to catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, achieving high yields. nih.gov Nanocatalysts, such as CuCoFe₂O₄@GO, have also been employed for the direct coupling of carboxylic acids and N,N-dialkylformamides to form amides with excellent efficiency. nih.gov Another green approach utilizes a solid acid catalyst prepared by immobilizing a Lewis acidic ionic liquid with ZrCl₄ on diatomite earth, which facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation. wikipedia.org

Photocatalysis represents a modern, mild approach to benzamide modification and synthesis. Systems using catalysts like methylene blue in water or Eosin Y with a HAT agent can drive reactions such as C-H amination under visible light. nih.gov

In the realm of homogeneous catalysis, nickel-based systems are prominent. Nickel catalysis has been used not only to synthesize carboxylic acids from benzamide precursors but also in Chan-Lam cross-coupling reactions to form C-N bonds using a N-(pyridin-2-yl)benzamide ligand. rsc.orgsolubilityofthings.com

| Catalyst Type | Specific Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous (MOF) | Fe₂Ni-BDC | Michael Addition/Amidation | Reusable, good efficiency (82% yield) | nih.gov |

| Heterogeneous (Nanocatalyst) | CuCoFe₂O₄@GO | Direct Coupling | High conversion (98%), magnetically recoverable | nih.gov |

| Heterogeneous (Solid Acid) | diatomite earth@IL/ZrCl₄ | Condensation | Reusable, rapid, high yields, eco-friendly | wikipedia.org |

| Homogeneous (Nickel) | Ni(OAc)₂ / N-(pyridin-2-yl)benzamide ligand | Chan-Lam Coupling | Efficient for C-N bond formation | rsc.org |

| Photocatalyst | Eosin Y | Benzylic C–H Amination | Visible-light induced, mild conditions | nih.gov |

Methodological Advancements in Scaffold Assembly

Recent advancements in the assembly of pyridine-containing scaffolds, including benzamides, reflect a broader trend in organic synthesis towards greater efficiency, sustainability, and molecular complexity. bldpharm.comnih.gov A key development is the increasing use of robust, reusable heterogeneous catalysts like MOFs and nanocatalysts, which minimize waste and simplify product purification. nih.govnih.gov

There is also a significant move towards greener reaction conditions. This includes the use of environmentally benign solvents like water and oxidants such as aqueous hydrogen peroxide, which avoids the need for harsh reagents and simplifies reaction workup. nih.gov The advent of photocatalysis further contributes to this trend by enabling reactions to proceed under mild conditions using visible light as an energy source, often allowing for unique chemical transformations not accessible by traditional thermal methods. nih.gov

The development of novel synthetic routes has also expanded the toolkit for chemists. For example, a facile protocol for synthesizing N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines has been reported, which proceeds through an α-iminonitrile intermediate and offers a selective transformation under ambient conditions. mdpi.com These methodological improvements in creating and modifying the N-(pyridin-2-yl)benzamide scaffold and related structures are crucial for the efficient discovery of new chemical entities. chemicalbook.com

Purification and Characterization Techniques for Synthetic Products

The isolation of a pure synthetic product from a reaction mixture is a critical step in organic synthesis. Following the synthesis of this compound and its analogues, a multi-step purification and characterization process is essential to remove unreacted starting materials, reagents, catalysts, and by-products. emu.edu.tr The choice of techniques is dictated by the physical state of the compound and the nature of the impurities present. byjus.com For solid organic compounds like substituted benzamides, a combination of chromatography, recrystallization, extraction, and filtration is commonly employed. emu.edu.trreachemchemicals.com

Purification Techniques

The primary methods for purifying solid organic compounds involve exploiting differences in physical properties such as polarity and solubility between the desired product and contaminants.

Recrystallization: This is a fundamental technique for purifying solid compounds. allen.in The principle relies on the differential solubility of the target compound and impurities in a specific solvent at varying temperatures. simsonpharma.com The crude product is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). byjus.comsimsonpharma.com The final crystals are then isolated via filtration. emu.edu.tr The effectiveness of this method is greatest when the compound to be purified has a significant difference in solubility at high and low temperatures, while the impurities are either highly soluble or insoluble at all temperatures. allen.in

Column Chromatography: Chromatography is a powerful separation technique used extensively for the purification of organic compounds. emu.edu.trbyjus.com For amide syntheses, column chromatography is particularly useful for separating the desired product from closely related impurities or unreacted starting materials. prepchem.com The process involves a stationary phase (commonly silica (B1680970) gel or alumina) packed into a column and a mobile phase (a solvent or solvent mixture) that flows through it. emu.edu.tr The crude mixture is loaded onto the top of the column, and as the mobile phase percolates through the stationary phase, the components of the mixture separate based on their differing affinities for the two phases, which is largely dependent on their polarity. emu.edu.tr By collecting the eluted solvent in fractions, the separated compounds can be isolated.

Extraction: Liquid-liquid extraction is a standard work-up procedure used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. allen.in In the context of synthesizing benzamide analogues, extraction is often used to remove inorganic salts, water-soluble reagents, or impurities with significantly different pH-dependent solubility (e.g., acidic or basic starting materials) from the organic phase containing the desired product. simsonpharma.com

Filtration: This technique is used to separate solid particles from a liquid or solution by passing the mixture through a porous medium, such as filter paper. emu.edu.tr Gravity filtration is used for removing solid impurities from a liquid, while vacuum filtration is a faster method typically employed to collect the desired solid product, such as the crystals obtained after recrystallization. reachemchemicals.comsimsonpharma.com

Table 1: Comparison of Common Purification Techniques

| Technique | Principle of Separation | Primary Application | Advantages |

| Recrystallization | Difference in solubility at varying temperatures. simsonpharma.com | Purification of solid, crystalline compounds. allen.in | Can yield highly pure product; scalable. |

| Column Chromatography | Differential partitioning between a stationary and mobile phase based on polarity. emu.edu.tr | Separation of complex mixtures; purification of non-crystalline solids or oils. prepchem.com | Highly versatile; can separate closely related compounds. |

| Extraction | Differential solubility in two immiscible liquid phases. allen.in | Work-up of reaction mixtures; removal of inorganic salts and highly polar/ionic impurities. simsonpharma.com | Fast and simple for initial purification. |

| Filtration | Separation of a solid from a liquid based on particle size. emu.edu.tr | Isolation of solid products from a solution or solvent. reachemchemicals.com | Simple and effective for isolating final products. |

Characterization Techniques

Once purified, the identity and purity of the synthetic product must be confirmed. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural elucidation, other methods provide complementary information about the compound's composition and molecular weight. researchgate.netspectroscopyonline.com

Mass Spectrometry (MS): This powerful analytical technique provides information about the mass-to-charge ratio of ions. For a newly synthesized compound like this compound, mass spectrometry is crucial for confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, which allows for the deduction of the precise molecular formula.

Elemental Analysis: This method determines the percentage composition of the individual elements (carbon, hydrogen, nitrogen, oxygen) within a pure sample. researchgate.net The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Qualitative Chemical Tests: Simple and rapid chemical tests can sometimes be used to confirm the presence or absence of certain functional groups. For instance, the ninhydrin (B49086) test can be employed to detect the presence of any residual primary amine starting material. researchgate.net A negative test (e.g., the solution remaining yellow) would indicate the successful conversion of the amine to the amide product. researchgate.net

Table 2: Overview of Complementary Characterization Techniques

| Technique | Information Obtained | Purpose in Characterization |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. nih.gov | Confirms the molecular weight and helps deduce the molecular formula of the product. |

| Elemental Analysis | Percentage composition of elements (C, H, N, O). researchgate.net | Verifies the empirical and molecular formula, serving as a key indicator of purity. |

| Qualitative Chemical Tests | Presence/absence of specific functional groups (e.g., primary amines). researchgate.net | Can quickly check for the consumption of starting materials. |

Computational Chemistry and Molecular Modeling Studies of 4 Propanamido N Pyridin 2 Yl Benzamide

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, reactivity, and stability, which are crucial for drug design and materials science.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for benzamide (B126) derivatives are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to optimize the molecular geometry and compute vibrational frequencies researchgate.netnih.govnih.gov. Such calculations would determine the most stable conformation of 4-propanamido-N-(pyridin-2-yl)benzamide in the ground state and provide data on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is easier to polarize nih.govbiomedres.us. For similar benzamide structures, this energy gap is calculated to predict their charge transfer characteristics and reactivity sci-hub.senih.gov.

Table 1: Representative HOMO-LUMO Energy Data for Benzamide Derivatives This table is illustrative, as specific data for the target compound is unavailable.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzamide (R) | - | - | 5.65 |

| N-benzhydryl benzamide (L1) | - | - | 5.37 |

| N,N-diphenethyl benzamide (L2) | - | - | 5.44 |

Data sourced from studies on analogous compounds. sci-hub.se

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red and yellow areas typically denote negative potential (sites for electrophilic attack), while blue areas represent positive potential (sites for nucleophilic attack) researchgate.net. For a molecule like this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding and other interactions.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties are of interest for applications in photonics and optoelectronics. Computational methods can predict NLO behavior by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant charge transfer, often found in push-pull systems, tend to exhibit higher NLO responses nih.govsemnan.ac.ir. Investigations into similar organic molecules have shown that the presence of donor and acceptor groups can lead to significant NLO properties researchgate.net.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein mdpi.comnih.gov.

Studies on N-pyridin-2-yl benzamide analogues have identified them as potential allosteric activators of glucokinase, a key enzyme in glucose metabolism researchgate.net. Docking studies of these analogues have helped to elucidate their binding modes within the allosteric site of the protein. Similarly, other benzamide derivatives have been docked against targets like Rho-associated kinase-1 (ROCK1) and acetylcholinesterase (AChE) to explore their inhibitory potential nih.govpeerj.comnih.gov.

A molecular docking study of this compound would involve preparing the 3D structure of the ligand and a target protein (e.g., glucokinase) and using software like AutoDock to predict the binding energy and key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding pocket nih.govresearchgate.net.

Table 2: Representative Molecular Docking Data for Benzamide Analogues This table is illustrative, as specific data for the target compound is unavailable.

| Target Protein | Analogue Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| ROCK1 | Compound C34 | - | - |

| Glucokinase | N-pyridin-2-yl benzamide analogues | - | Allosteric site residues |

| AChE | Benzohydrazide derivatives | - | - |

Data conceptualized from studies on analogous compounds. nih.govpeerj.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its derivatives, QSAR studies are instrumental in predicting the activity of novel analogues and guiding synthetic efforts toward more potent molecules.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

3D-QSAR methodologies are powerful tools for establishing a correlation between the biological activities of compounds and their 3D structural properties. nih.gov Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govpeerj.com

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic fields of a set of aligned molecules within a 3D grid. peerj.com A probe atom, typically a sp3 carbon with a +1 charge, is used to compute the Lennard-Jones (steric) and Coulomb (electrostatic) potential energies at various lattice points. peerj.com These calculated energy values serve as descriptors to build a QSAR model, which can then be visualized using contour maps. These maps highlight regions where modifications to the molecular structure would likely increase or decrease biological activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. peerj.comresearchgate.net It uses a Gaussian-type function to measure the similarity indices at each grid point, which avoids some of the singularities and artifacts that can arise with CoMFA's potential functions. researchgate.net The resulting contour maps provide a more comprehensive understanding of the structural requirements for activity. nih.gov

In a typical study on analogous compounds like N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors, these methods have successfully generated predictive models that guide the design of new, more potent inhibitors. peerj.comnih.gov

Molecular Descriptor Generation and Selection

The foundation of any QSAR model is the set of molecular descriptors used. These are numerical values that quantify different aspects of a molecule's structure. For 3D-QSAR methods like CoMFA and CoMSIA, the descriptors are the field values calculated on the 3D grid as described above.

Steric Descriptors: Represent the size and shape of the molecule.

Electrostatic Descriptors: Describe the distribution of charge within the molecule.

Hydrophobic Descriptors: Quantify the molecule's affinity for nonpolar environments.

Hydrogen Bond Descriptors: Indicate the potential for a molecule to act as a hydrogen bond donor or acceptor.

The generation process involves aligning a dataset of molecules, often based on a common substructure or by docking them into a receptor active site. peerj.com Following alignment, the various field values are calculated for each molecule in the dataset. The selection of the most relevant descriptors is typically handled by the Partial Least Squares (PLS) statistical method, which can effectively analyze tables with many variables and identify those most correlated with biological activity.

Model Development and Predictive Validation

Developing a robust QSAR model involves several critical steps. First, the dataset of compounds is split into a training set and a test set. peerj.com The training set is used to build the model, while the test set, which the model has not seen before, is used to evaluate its predictive power.

The Partial Least Squares (PLS) method is commonly used to derive the statistical model. peerj.com The quality of the resulting model is assessed using several statistical parameters:

q² (or r²cv): The cross-validated correlation coefficient, obtained through methods like leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

r² (or R²): The non-cross-validated correlation coefficient, which measures the goodness of fit for the training set data. Values should be high, often greater than 0.8. nih.gov

r²_pred: The predictive correlation coefficient for the external test set. This is a crucial metric for the model's ability to predict the activity of new compounds. A value greater than 0.5 is desirable. nih.gov

Optimal Number of Components (ONC): The number of principal components used in the PLS analysis that yields the best statistical model. nih.gov

The following table illustrates the kind of statistical results obtained from CoMFA and CoMSIA studies on analogous benzamide derivatives, demonstrating the development of statistically significant models. nih.gov

| Parameter | CoMFA Model (Illustrative) | CoMSIA Model (Illustrative) | Description |

| q² | 0.774 | 0.676 | Leave-one-out cross-validated correlation coefficient. |

| r² | 0.965 | 0.949 | Non-cross-validated correlation coefficient (goodness of fit). |

| r²_pred | 0.703 | 0.548 | Predictive r² for the external test set. |

| ONC | 6 | 6 | Optimal Number of Components. |

| F-value | 144.492 | 173 | Fisher test value, indicating statistical significance. |

| SEP | 0.425 | - | Standard Error of Prediction. |

This table is illustrative, based on data from studies on analogous compounds, to show typical QSAR model validation parameters. nih.govpeerj.comnih.gov

Pharmacophore Modeling

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown. nih.gov This approach derives a pharmacophore model from a set of active ligand molecules. The underlying assumption is that these molecules bind to the same target and share common chemical features responsible for their activity. nih.gov

The process typically involves:

Conformational Analysis: Generating a wide range of possible 3D conformations for each active molecule in the training set.

Feature Identification: Identifying potential pharmacophoric features (e.g., hydrogen bond acceptors, aromatic rings) in each conformation.

Alignment and Model Generation: Aligning the conformations and identifying a common spatial arrangement of features that is present in the most active compounds. Algorithms like HypoGen are used for this purpose, considering both active and inactive compounds to refine the model. nih.gov

The resulting pharmacophore model represents a 3D hypothesis of the essential binding features and can be used as a query to screen large compound databases for new molecules with the desired activity. arxiv.org

Structure-Based Pharmacophore Derivation

When the 3D structure of the target protein is available, a structure-based pharmacophore can be derived. nih.gov This method has the advantage of being based on the actual interaction points within the target's binding site, which can lead to more accurate models. nih.gov

The derivation process involves analyzing the protein's active site, often with a known ligand bound. nih.gov Key interaction points between the protein and the ligand are identified and translated into pharmacophoric features. nih.gov For example:

A hydrogen bond from a protein's backbone NH to a ligand's carbonyl oxygen would generate a "hydrogen bond acceptor" feature.

An interaction between a ligand's phenyl ring and a hydrophobic pocket in the protein would create a "hydrophobic" or "aromatic" feature.

These features, along with their spatial coordinates, define the structure-based pharmacophore. nih.gov This model can then be used for virtual screening to identify novel scaffolds that fit the binding site and satisfy the key interaction requirements. nih.gov

The table below outlines the types of features that are typically generated in both ligand- and structure-based pharmacophore models.

| Feature Type | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A Lewis basic group capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A group with a hydrogen atom attached to an electronegative atom. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Hydrophobic | HY | A nonpolar group that has favorable interactions with nonpolar environments. |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |

Consensus Pharmacophore Development

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. irjmets.com These features typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas (H), aromatic rings (AR), and positively or negatively ionizable groups. irjmets.comnih.gov When multiple ligands are known to bind to the same target, a consensus pharmacophore can be developed. This model combines the pharmacophoric features common to a set of active molecules, providing a more robust and comprehensive representation of the necessary interactions for biological activity. nih.govacs.org

The development of a consensus pharmacophore for a target of this compound would typically follow a ligand-based or structure-based approach. nih.gov In a ligand-based approach, a set of known active ligands is conformationally analyzed and aligned to identify common chemical features. nih.govacs.org For a structure-based approach, multiple crystal structures of the target protein complexed with different ligands are superimposed. The interaction patterns are then analyzed to create a unified pharmacophore model representing the key contact points within the binding site. nih.gov3ds.com

For instance, a consensus model could be generated by merging pharmacophores from several individual complexes. 3ds.com This process involves identifying common features across different ligand-receptor interactions and clustering them to create a final model that represents the most critical intermolecular contacts. 3ds.com The resulting consensus pharmacophore for a hypothetical target of this compound would highlight the key features this compound shares with other potent ligands.

The structural features of this compound that would be relevant for pharmacophore modeling include:

Hydrogen Bond Acceptors: The carbonyl oxygens and the nitrogen atom of the pyridine (B92270) ring.

Hydrogen Bond Donors: The two amide N-H groups.

Aromatic Rings: The two phenyl rings.

Hydrophobic Regions: The propyl group and the aromatic rings.

A hypothetical consensus pharmacophore model derived for a target of this compound might include a specific spatial arrangement of these features. The quality and predictive power of the generated pharmacophore model are then rigorously evaluated through validation methods, such as screening a test set of known active and inactive compounds to assess its ability to differentiate between them. irjmets.com

| Feature ID | Feature Type | Contributing Moiety on Compound | X Coordinate (Å) | Y Coordinate (Å) | Z Coordinate (Å) | Radius (Å) |

|---|---|---|---|---|---|---|

| HBA1 | Hydrogen Bond Acceptor | Propanamido Carbonyl Oxygen | 2.5 | 1.8 | 4.3 | 1.2 |

| HBA2 | Hydrogen Bond Acceptor | Benzamide Carbonyl Oxygen | -1.7 | -2.5 | -0.5 | 1.2 |

| HBD1 | Hydrogen Bond Donor | Propanamido N-H | 3.8 | 0.5 | 3.1 | 1.0 |

| AR1 | Aromatic Ring | Benzene (B151609) Ring | -0.5 | -0.2 | 1.5 | 1.5 |

| AR2 | Aromatic Ring | Pyridine Ring | -3.0 | -1.0 | -2.0 | 1.5 |

| HYD1 | Hydrophobic | Propyl Group | 5.2 | 2.1 | 5.0 | 1.7 |

Pharmacophore-Guided Ligand Identification

Once a validated pharmacophore model is established, its primary application is in virtual screening to identify novel ligands from large chemical databases. dovepress.comdergipark.org.tr This process, known as pharmacophore-guided ligand identification or pharmacophore-based virtual screening, serves as a filter to rapidly sift through extensive compound libraries, which can contain millions of molecules, and select a smaller, more manageable subset of compounds that are likely to be active. nih.govacs.org

The pharmacophore model acts as a 3D query to search these databases. youtube.com The screening software identifies molecules that can adopt a low-energy conformation that spatially matches the defined pharmacophoric features. acs.org Compounds that successfully map onto the pharmacophore model are considered "hits" and are prioritized for further investigation. acs.orgrsc.org

For this compound, a pharmacophore model based on its key features would be used to screen databases for other molecules that possess a similar arrangement of hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This approach is not limited to finding structurally similar compounds; a key advantage of pharmacophore screening is its ability to identify novel chemical scaffolds that satisfy the feature requirements, a process known as scaffold hopping. irjmets.combabrone.edu.in

The initial hit list generated from the virtual screen is typically refined using additional filters. nih.gov These can include criteria based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness, as well as molecular docking simulations to predict the binding mode and estimate the binding affinity of the hits to the target protein. nih.govyoutube.com This multi-step process enhances the likelihood that the selected compounds will be active in subsequent experimental testing. nih.govnih.gov For example, a study aiming to find new β3-adrenergic receptor agonists used a validated pharmacophore model for virtual screening, which, after filtering, led to the identification of several active compounds. nih.govnih.gov

| Hit ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | Passes Drug-Likeness Filter | Scaffold Novelty |

|---|---|---|---|---|

| ZINC12345678 | 0.95 | -9.8 | Yes | High |

| CHEMBL987654 | 0.92 | -9.5 | Yes | Medium |

| ZINC23456789 | 0.88 | -9.1 | Yes | High |

| CHEMBL876543 | 0.85 | -8.7 | No | Low |

| ZINC34567890 | 0.81 | -8.5 | Yes | Medium |

Structure Activity Relationship Sar Analysis and Rational Design Principles

Core Scaffold Modifications and Their Impact on Activity

The fundamental N-(pyridin-2-yl)benzamide scaffold is crucial for its biological interactions. Modifications to this core structure, such as altering the amide bond orientation or rigidifying the structure, have profound effects on activity.

Amide Bond Orientation : The orientation of the amide linker between the phenyl and pyridine (B92270) rings is critical. In studies on related benzamides designed as protease inhibitors, inverting the amide group to create the corresponding anilides resulted in a complete loss of activity, demonstrating the importance of the specific hydrogen bonding and geometric arrangement provided by the original benzamide (B126) linkage. nih.gov

Scaffold Rigidification : Introducing conformational constraints by cyclizing parts of the scaffold can lead to new classes of inhibitors. For instance, replacing the flexible benzamide structure with a more rigid isoindoline (B1297411) scaffold, which lacks an amide group but incorporates a basic amine, has been a successful strategy in designing potent protease inhibitors. nih.gov

Alternative Scaffolds : Lead optimization efforts on related kinase inhibitors have focused on the 4-aminopyridine (B3432731) benzamide scaffold. nih.gov This highlights that while the benzamide core is common, the nature of the ring system attached to the amide nitrogen (in this case, a pyridine) is a key determinant of selectivity and potency.

Substituent Effects on the Benzamide Moiety

Substituents on the benzamide phenyl ring significantly modulate the compound's electronic, steric, and lipophilic properties, which in turn affect its biological activity. The 4-position, occupied by the propanamido group in the title compound, is particularly important.

Electronic Effects : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the reactivity and binding affinity of the molecule. In a series of related benzamides, substituting the benzoyl moiety with a nitro group (an EWG) at the para-position was explored. researchgate.net Conversely, an amino group (an EDG) at the para-position was also studied. researchgate.net The modest susceptibility of the amide group to these polar substituent effects suggests complex interactions. researchgate.net

Steric and Lipophilic Effects : The size and lipophilicity of substituents influence how the molecule fits into a binding pocket and its pharmacokinetic properties. In a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an aromatic 6-hydroxy group was found to increase lipophilicity, likely by forming an intramolecular hydrogen bond that masks the polar amide group. nih.gov Conversely, a 6-methoxy group decreased lipophilicity. nih.gov The presence of a substituent at the 3-position lowered lipophilicity by interfering with the conformation of an adjacent 2-methoxy group. nih.gov

Halogenation : The addition of halogens is a common strategy in medicinal chemistry. In one study of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197), a 2-fluoro substituent on the benzamide ring was associated with notable fungicidal activity. mdpi.com

The following table summarizes the impact of various substituents on the benzamide ring based on studies of analogous compounds.

| Position | Substituent | Observed Effect on Activity/Properties | Reference(s) |

| 2 | -Cl | Part of a scaffold for pesticidal compounds. | mdpi.com |

| 2 | -F | Associated with good fungicidal activity in certain derivatives. | mdpi.com |

| 4 | -NO₂ (Nitro) | Studied for its electron-withdrawing effect. | researchgate.net |

| 4 | -NH₂ (Amino) | Studied for its electron-donating effect. | researchgate.net |

| 4 | -O-allyl (Allyloxy) | Present in a lead compound identified as a negative allosteric modulator of nicotinic receptors. | nih.gov |

| 4 | -O-pyridine (Pyridinyloxy) | Used as a linker in derivatives designed as cancer cell inhibitors. nih.gov | |

| 5 | -Cl | Used in the synthesis of bioactive benzamides. | nih.gov |

| 5 | Halogens, Alkyl groups | Modulate lipophilicity. | nih.gov |

Substituent Effects on the Pyridine Moiety

Modifications to the N-linked pyridine ring are critical for tuning binding affinity and selectivity.

Steric Hindrance : The size of substituents on the pyridine ring can significantly impact potency. In one series of TRPV1 antagonists, adding a 4-methyl group to the pyridine ring led to a 50- to 250-fold reduction in potency, suggesting steric repulsion within the receptor binding site. nih.gov

Bioisosteric Replacement : Replacing a trifluoromethyl group at the 6-position of the pyridine ring with other groups like methyl, difluoromethyl, or cyclopropyl (B3062369) resulted in substantial changes in activity. nih.gov A 6-methyl derivative showed a 240-fold decrease in activity compared to its 6-trifluoromethyl parent compound, indicating the trifluoromethyl group was optimal in that series. nih.gov

Methyl Group Placement : The placement of a methyl group on the pyridine ring was a key feature in a lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, which acted as a negative allosteric modulator of neuronal nicotinic receptors. nih.gov The presence and orientation of methyl groups can significantly affect bacterial activity in other pyridine-containing compounds. nih.gov

The table below details the observed effects of substituents on the pyridine ring.

| Position | Substituent | Observed Effect on Activity/Properties | Reference(s) |

| 4 | -CH₃ (Methyl) | Poorly tolerated in one series, causing a large drop in potency. | nih.gov |

| 6 | -CH₃ (Methyl) | Present in an active nAChR modulator; in another series, showed much lower activity than -CF₃. | nih.govnih.gov |

| 6 | -CF₃ (Trifluoromethyl) | Optimal substituent for high potency in a series of TRPV1 antagonists. | nih.gov |

| 6 | Cyclopropyl | Investigated as an isostere for the trifluoromethyl group. | nih.gov |

Influence of the Propanamido Group and its Substituents

The 4-propanamido group [-(NHC(O)CH₂CH₃)] on the benzamide ring plays a multifaceted role. It acts as a hydrogen bond donor and acceptor, and its length and conformation are important for correctly positioning the molecule within its biological target. While direct SAR studies on the propanamido group of the title compound are not widely published, its influence can be inferred from related structures. The amide within the propanamido group adds another potential hydrogen bonding interaction site, distinct from the central benzamide linkage. The ethyl substituent on this amide can influence lipophilicity and steric interactions. In the broader context of N-acylaminobenzamides, modifying the acyl group (e.g., changing the alkyl chain length from ethyl to methyl or a larger group) would be expected to probe the steric and hydrophobic limits of the binding pocket it occupies.

Bioisosteric Replacements and Their Strategic Application

Bioisosteric replacement is a key strategy for optimizing drug-like properties while retaining biological activity. In the context of benzamide derivatives, this has been applied to both the core amide bond and its various substituents.

Amide Bond Isosteres : The central amide bond is often a target for replacement to improve metabolic stability. nih.gov Several heterocyclic rings are recognized as effective non-classical bioisosteres:

Oxadiazoles : Both 1,2,4- and 1,3,4-oxadiazoles are frequently used to replace amide bonds, mimicking their planarity and dipole moment while enhancing metabolic stability. nih.gov In one pesticide design, an oxadiazole ring was successfully incorporated into a benzamide structure. mdpi.comnih.gov

Triazoles : The 1,2,3-triazole ring is another well-established amide bioisostere. nih.gov

Other Replacements : Thioamides, selenoamides, and ureas have also been explored as amide replacements. In one study, thioamide and selenoamide derivatives retained or even improved activity, whereas N-alkylamides and sulfonamides showed no significant activity. nih.gov

Substituent Isosteres : Functional groups on the aromatic rings are also subject to bioisosteric replacement. A notable example is the replacement of a trifluoromethyl group with a pyridine ring, a strategy used to design novel pesticides based on the principle of bioisosterism. mdpi.comnih.gov

Chiral Considerations in Benzamide Derivative Design

Chirality can be a critical factor in the activity of benzamide derivatives, as stereoisomers can have different binding affinities and biological effects.

The introduction of chiral centers, for instance, in substituents, necessitates evaluation of the individual enantiomers. In the development of TYK2 inhibitors, the (1R,2R)-2-fluorocyclopropylamide modification was specifically designed and found to improve potency and selectivity, underscoring the importance of stereochemistry. nih.gov

In contrast, some studies have initially assayed racemic mixtures. For example, the inactive anilide analogs of a SARS-CoV PLpro inhibitor were tested as racemates, leaving open the possibility that one enantiomer might have some activity, although it is unlikely to be significant given the complete inactivity of the mixture. nih.gov This highlights that resolving and testing individual stereoisomers is a crucial step in lead optimization.

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For N-(pyridin-2-yl)benzamide analogues, several key features have been identified.

Hydrogen Bonding : The amide linkage is a critical hydrogen bond donor and acceptor. The pyridine nitrogen also frequently acts as a hydrogen bond acceptor. peerj.com

Hydrophobic Regions : Aromatic rings provide key hydrophobic interaction points. A pharmacophore model for nicotinic receptor modulators proposed three essential hydrophobic features (HYD1, HYD2, HYD3) in addition to a hydrogen bond acceptor (HBA1). nih.gov

Structural Framework : Molecular docking studies on ROCK1 inhibitors based on an N-ethyl-4-(pyridin-4-yl)benzamide scaffold show that the core structure orients the key interacting groups correctly within the ATP binding pocket of the kinase. peerj.com The pyridine and benzamide moieties form critical interactions with the hinge loop of the kinase domain. peerj.com

Lead Identification and Hit-to-Lead Progression Strategies

Following an extensive review of publicly available scientific literature and chemical databases, no specific research was identified that details the lead identification and hit-to-lead progression of the chemical compound 4-Propanamido-N-(pyridin-2-yl)benzamide . The discovery and development history of this particular molecule is not documented in the accessible scientific domain.

However, the broader class of N-pyridin-2-yl benzamide derivatives has been the subject of significant investigation in medicinal chemistry for a variety of therapeutic targets. The general principles of lead identification and hit-to-lead optimization for this class of compounds can be illustrated through research on structurally related molecules. These studies provide a framework for understanding the potential strategies that could be applied to a molecule like This compound .

The journey from an initial "hit"—a compound showing desired biological activity in a screening assay—to a "lead" compound with a more optimized profile is a critical phase in drug discovery. drugtargetreview.comaxxam.com This process, known as hit-to-lead (H2L), involves iterative cycles of designing, synthesizing, and testing new analogs to improve potency, selectivity, and pharmacokinetic properties. axxam.comoncodesign-services.com

For instance, in the development of inhibitors for the transforming growth factor-beta (TGF-beta) type I receptor (ALK5), a novel phenylpyridine pyrazole (B372694) series was identified as a starting point. nih.gov Optimization efforts focused on improving cellular potency and pharmacokinetic profiles, leading to the identification of potent and orally active inhibitors. nih.gov Similarly, the discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as glycine (B1666218) transporter 1 (GlyT1) inhibitors was achieved through an iterative analog library approach. sci-hub.se This strategy allowed for the exploration of structure-activity relationships (SAR) and led to compounds with improved aqueous solubility compared to earlier analogs. sci-hub.se

In another example, researchers identified a series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Starting from a high-throughput screening (HTS) hit with an IC50 of 926 nM, they successfully developed potent modulators with IC50 values below 50 nM by systematically modifying the chemical structure and monitoring the lipophilic efficiency (LipE). nih.gov

The development of N-pyridin-2-yl benzamide analogs as allosteric activators of glucokinase (GK) also highlights key hit-to-lead strategies. nih.gov Researchers designed and synthesized a novel series of these analogs, and through in vitro and in silico studies, identified compounds with significant GK activation. nih.gov Further in vivo testing in animal models confirmed the antihyperglycemic potential of the most promising candidates. nih.gov

These examples underscore a common methodology in medicinal chemistry. The process typically begins with the identification of a hit, often from a high-throughput screen. The initial hit may have modest potency and suboptimal drug-like properties. The subsequent hit-to-lead phase then focuses on systematically exploring the chemical space around the hit scaffold. This involves:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize a variety of analogs by modifying different parts of the hit molecule. For a compound like This compound , this could involve altering the propanamido group, substituting different positions on the benzamide ring, or modifying the pyridine ring. These analogs are then tested to understand how these structural changes affect biological activity.

Rational Drug Design: As SAR data is generated, computational tools can be used to build models that predict the activity of new, unsynthesized compounds. Structure-based design, where the three-dimensional structure of the target protein is known, can be a powerful tool to guide the design of more potent and selective inhibitors. nih.gov

Optimization of Physicochemical and ADME Properties: Alongside improving potency, the hit-to-lead process aims to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. This includes optimizing for parameters like solubility, permeability, and metabolic stability. drugtargetreview.com

Molecular and Cellular Biological Investigations Mechanistic Focus

Receptor Binding and Agonist/Antagonist Studies

G protein-coupled receptor 52 (GPR52) is an orphan receptor that has emerged as a promising target for neuropsychiatric and neurological diseases. figshare.comnih.gov Research has led to the discovery of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent G protein-biased agonists for GPR52. nih.govnih.gov These compounds preferentially activate G protein signaling pathways over β-arrestin recruitment, which may lead to sustained therapeutic effects. figshare.comnih.gov It is important to note that the chemical scaffold of these GPR52 agonists, which features a pyridin-2-yl-amino group at the 3-position of the benzamide (B126) ring, is structurally distinct from the N-(pyridin-2-yl)benzamide core of 4-propanamido-N-(pyridin-2-yl)benzamide. There is currently no published research investigating the activity of the N-(pyridin-2-yl)benzamide class of compounds at the GPR52 receptor.

Cellular Pathway Modulation Studies

Based on the enzymatic activities observed for structurally related compounds, it is possible to infer the cellular pathways that might be modulated by this compound.

Given the demonstrated activity of N-pyridin-2-yl benzamide analogues as glucokinase activators, this class of compounds has the potential to modulate key metabolic pathways. nih.gov By activating GK in pancreatic β-cells and liver hepatocytes, they could enhance glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism, thereby impacting glucose homeostasis. sciensage.infonih.gov

Furthermore, the potent inhibition of the TGF-β/ALK5 pathway by the related benzamide derivative GW788388 highlights a potential role in modulating cellular processes related to fibrosis. nih.gov Inhibition of this pathway is known to suppress the expression of extracellular matrix proteins like type I collagen, a key event in the pathogenesis of fibrotic diseases. nih.gov This suggests that certain benzamide structures could influence signaling cascades that control cellular proliferation, differentiation, and matrix deposition.

Hypoxia-Inducible Factor 1 (HIF-1α) Pathway Activation

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia). mdpi.com The HIF-1 protein is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). researchgate.net Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded through a process involving prolyl hydroxylation, ubiquitination, and proteasomal destruction. researchgate.net However, in hypoxic environments, common in solid tumors, HIF-1α degradation is inhibited, allowing it to stabilize, translocate to the nucleus, and dimerize with HIF-1β. researchgate.netnih.gov This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion. mdpi.comresearchgate.net

The activation of the HIF-1α pathway is a crucial survival mechanism for cancer cells, making it a significant target for therapeutic intervention. nih.gov Small molecules can inhibit the HIF-1α pathway at various levels, including inhibiting its translation, preventing its dimerization with HIF-1β, or blocking its binding to the co-factor p300. nih.gov For instance, the compound acriflavine is a known inhibitor of HIF-1α dimerization. mdpi.com By disrupting HIF-1α function, such inhibitors can suppress the Warburg effect—a metabolic shift towards glycolysis—and impede the adaptation of cancer cells to oxidative stress. mdpi.com While the specific effects of this compound on the HIF-1α pathway are a subject of ongoing investigation, its structural class places it among compounds of interest for modulating this key oncogenic pathway.

MicroRNA-21 (miR-21) Inhibition

MicroRNA-21 (miR-21) is recognized as an oncomiR, a microRNA that is consistently overexpressed in a wide array of human cancers and is associated with inflammation and fibrosis. nih.govresearchgate.net It promotes tumorigenesis by downregulating the expression of multiple tumor suppressor genes, thereby influencing cellular proliferation, survival, and invasion. nih.gov This makes miR-21 a compelling therapeutic target for cancer treatment.

Research into small-molecule inhibitors has identified benzamide derivatives as a promising class of compounds capable of modulating miR-21 expression. nih.gov In a study focused on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, a structurally related series, investigators discovered compounds that effectively inhibit miR-21. nih.gov The most potent of these, compound 1j, demonstrated a time- and concentration-dependent inhibition of miR-21 expression in HeLa and U-87 MG cell lines. nih.gov Mechanistically, this inhibition leads to the upregulation of Programmed Cell Death 4 (PDCD4), a known tumor suppressor and a direct target of miR-21. nih.gov The restoration of PDCD4 protein levels consequently enhances apoptosis and slows cellular proliferation, highlighting a clear molecular mechanism for the anti-cancer effects of these benzamide-based inhibitors. nih.gov

| Assay | Cell Line | Key Finding | Molecular Consequence |

|---|---|---|---|

| miR-21 Expression (RT-qPCR) | HeLa, U-87 MG | Time and concentration-dependent decrease in miR-21 levels. | Direct inhibition of oncomiR expression. |

| Protein Expression (Western Blot) | HeLa | Increased expression of PDCD4 protein. | Upregulation of a key miR-21 target and tumor suppressor. |

| Cell Proliferation | HeLa | Inhibition of cell growth. | Retardation of tumor cell proliferation. |

| Apoptosis (Flow Cytometry) | HeLa | Enhancement of apoptosis. | Induction of programmed cell death. |

Anti-fibrotic Activity in Cellular Models

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, such as collagen, leading to tissue scarring and organ dysfunction. Compounds with pyridine (B92270) and amide moieties have been investigated for their potential anti-fibrotic properties in various cellular models.

Studies on novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated significant anti-fibrotic activity in immortalized rat hepatic stellate cells (HSC-T6), a key cell type involved in liver fibrosis. nih.gov Certain derivatives were found to be more potent than the clinical anti-fibrotic drug Pirfenidone. nih.gov The anti-fibrotic efficacy of these compounds was quantified through assays measuring the reduction in collagen expression and hydroxyproline content, a major component of collagen. nih.gov Similarly, N-methyl-2-pyridone-5-carboxamide (N-Me-2PY), a metabolite structurally related to pirfenidone, has shown potent anti-fibrotic effects in kidney fibroblast models. nih.gov This compound was found to inhibit the expression of fibrotic markers, including type I and type III collagen and α-smooth muscle actin (αSMA), induced by transforming growth factor-beta 1 (TGF-β1). nih.gov The underlying mechanism for N-Me-2PY involves the inhibition of the Akt signaling pathway, a key mediator of fibrogenesis, without affecting Smad3 phosphorylation. nih.gov These findings suggest that compounds containing a pyridine-amide scaffold, such as this compound, may exert anti-fibrotic effects by targeting key signaling pathways and reducing collagen deposition.

| Compound Class | Cell Model | Fibrotic Marker | Observed Effect | Source |

|---|---|---|---|---|

| 2-(Pyridin-2-yl) pyrimidine derivatives | Rat Hepatic Stellate Cells (HSC-T6) | Collagen Expression | Effectively inhibited | nih.gov |

| 2-(Pyridin-2-yl) pyrimidine derivatives | Rat Hepatic Stellate Cells (HSC-T6) | Hydroxyproline Content | Effectively inhibited | nih.gov |

| N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) | Kidney Fibroblasts | Type I and III Collagen | Strongly suppressed | nih.gov |

| N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) | Kidney Fibroblasts | α-Smooth Muscle Actin (αSMA) | Strongly suppressed | nih.gov |

Cellular Proliferation and Apoptosis Mechanisms

N-substituted benzamides have been shown to possess anti-proliferative and pro-apoptotic activity in cancer cell lines. nih.gov The molecular mechanisms underlying this activity often involve the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov Studies using declopramide, a representative N-substituted benzamide, revealed that the compound induces the release of cytochrome c from the mitochondria into the cytosol in pre-B and promyelocytic cancer cells. nih.gov This event is a critical trigger for the activation of the caspase cascade.

The release of cytochrome c leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway. nih.gov Subsequent activation of executioner caspases, such as caspase-3, ultimately leads to the biochemical and morphological changes characteristic of apoptosis. nih.gov The pro-apoptotic effects of these benzamides can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2, further confirming the involvement of the mitochondrial pathway. nih.gov In addition to inducing apoptosis, these compounds can also affect the cell cycle. Declopramide was observed to cause a cell cycle block at the G2/M phase, an event that occurs prior to the onset of apoptosis. nih.gov This G2/M arrest is established through signaling pathways that are distinct from the p53 tumor suppressor protein, as the effect was also observed in p53-deficient cells. nih.gov

In Vitro Biological Screening Platforms

A variety of in vitro biological screening platforms are employed to identify and characterize the activity of novel chemical entities like this compound. These platforms are essential for determining a compound's biological effects at the molecular and cellular level before advancing to more complex models.

Common screening approaches for this class of compounds include:

Enzyme-Based Assays: These are used to assess the direct interaction of a compound with a specific enzyme. For example, novel N-pyridin-2-yl benzamide analogues have been evaluated for their ability to act as allosteric activators of glucokinase (GK) in cell-free enzymatic assays. nih.govresearchgate.net

Cell-Based Reporter Assays: These assays are crucial for studying the effects on gene expression and signaling pathways. A high-throughput screen using a luciferase-based reporter system under the control of miR-21 was instrumental in discovering aryl amide small-molecule inhibitors of this oncomiR. researchgate.net

Cell Viability and Proliferation Assays: Standard cytotoxicity assays, such as the MTT assay, are used to determine a compound's effect on cancer cell line viability. mdpi.com

Anti-fibrotic Cellular Assays: To screen for anti-fibrotic potential, compounds are tested in specialized cell lines like hepatic stellate cells (HSC-T6). The activity is then quantified by measuring endpoints such as collagen deposition via Picro-Sirius red staining, hydroxyproline content, and the expression of fibrotic proteins like COL1A1 by ELISA. nih.gov

Antimicrobial Assays: For assessing antimicrobial activity, compounds can be screened using methods like the mycelia growth inhibition assay to test for fungicidal properties against a panel of pathogenic fungi. mdpi.com

Pre-clinical in vivo Studies Elucidating Molecular/Cellular Mechanisms

Following promising in vitro results, pre-clinical in vivo studies are conducted to evaluate the efficacy and elucidate the molecular mechanisms of action of drug candidates in a whole-organism context. For compounds structurally related to this compound, various animal models have been utilized.

For instance, to assess anti-fibrotic activity in vivo, the unilateral ureteral obstruction (UUO) mouse model is a well-established method for inducing kidney fibrosis. In a study of N-methyl-2-pyridone-5-carboxamide (N-Me-2PY), oral administration of the compound to UUO mice resulted in attenuated renal fibrosis and tubular dilation. nih.gov Mechanistic investigation in this model revealed that N-Me-2PY exerted its anti-fibrotic and anti-inflammatory effects through the inhibition of Akt phosphorylation, without affecting TGF-β1-induced Smad3 phosphorylation, thereby providing key insights into its target engagement in vivo. nih.gov

In the context of metabolic diseases, the antihyperglycemic potential of N-pyridin-2-yl benzamide analogues that act as glucokinase activators has been evaluated in rats using the oral glucose tolerance test (OGTT). nih.gov Compounds that showed significant GK activation in vitro also demonstrated a significant reduction in blood glucose levels in this in vivo model. nih.gov These studies are critical for confirming that the molecular and cellular activities observed in vitro translate to a therapeutic effect in a living system.

Anti-tubercular Activity Mechanisms

The pyridine ring is a core scaffold in several anti-tubercular agents, most notably Pyrazinamide (PZA), a first-line drug for treating tuberculosis. nih.gov The mechanism of PZA relies on its conversion from a prodrug to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme called pyrazinamidase (PncA). nih.gov Resistance to PZA is most commonly caused by mutations in the pncA gene that prevent this activation. nih.gov POA is thought to disrupt membrane potential and inhibit trans-translation, a rescue system essential for mycobacterial survival under stress. nih.gov

For other pyridine derivatives, different mechanisms of anti-tubercular activity have been identified. Studies on 2,4-disubstituted pyridine derivatives showed they were effective against Mycobacterium tuberculosis located intracellularly within macrophages and against biofilm-forming bacilli. frontiersin.org The mechanism of resistance to these compounds was linked to the upregulation of the MmpS5-MmpL5 efflux pump, suggesting that the compounds are substrates for this pump and that their mechanism of action may involve intracellular accumulation to reach their target. frontiersin.org Therefore, potential anti-tubercular mechanisms for this compound could involve either prodrug activation, similar to PZA, or the inhibition of essential intracellular processes, with its efficacy being modulated by efflux pump activity.

Advanced Drug Design and Lead Optimization Strategies for 4 Propanamido N Pyridin 2 Yl Benzamide

Rational Drug Design Approaches

Rational drug design for N-(pyridin-2-yl)benzamide analogs frequently employs structure-based and computational methodologies to guide the synthesis of more effective molecules. These approaches rely on a detailed understanding of the molecular interactions between the inhibitor and its biological target.

A key strategy involves the use of molecular modeling techniques such as docking, molecular dynamics (MD), and 3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies. For instance, in the development of Rho-associated kinase-1 (ROCK1) inhibitors based on an N-ethyl-4-(pyridin-4-yl)benzamide scaffold, molecular docking and MD simulations were used to elucidate critical binding interactions within the ATP pocket of the enzyme. nih.govresearchgate.net These studies identified key hydrogen bonds and hydrophobic interactions that anchor the ligand. Subsequently, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed to establish a robust structure-activity relationship. nih.gov The contour maps generated from these models provided valuable insights, highlighting regions where steric bulk, electrostatic modifications, or hydrogen-bonding features would be favorable or unfavorable for inhibitory activity. nih.gov

Structure-based drug design (SBDD), which utilizes X-ray crystal structures of the target protein in complex with an inhibitor, is another cornerstone. In the optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold for Tyrosine Kinase 2 (TYK2) inhibitors, SBDD was instrumental. nih.gov It guided the introduction of modifications like a (1R,2R)-2-fluorocyclopropylamide group, which improved both potency and selectivity against other kinases like JAK1 and JAK2. nih.gov The crystal structure of related benzamide derivatives can also reveal crucial intramolecular hydrogen bonds and conformations that influence binding. nih.gov

Scaffold Hopping and Bioisosteric Design

Scaffold hopping and bioisosteric replacement are powerful strategies to discover novel intellectual property, improve physicochemical properties, and escape undesirable metabolic pathways while retaining the essential binding interactions of the original lead compound.

Scaffold hopping involves replacing the core molecular framework (the scaffold) with a functionally equivalent but structurally distinct one. This technique has been successfully applied to compounds related to the N-(pyridin-2-yl)benzamide class. In one study, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) into a pyrazole (B372694) core, leading to improved physicochemical properties and brain penetration. researchgate.net Similarly, scaffold hopping was the basis for designing 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors for cancer therapy. nih.gov This approach can lead to entirely new chemical series with distinct pharmacological profiles. rsc.org

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a more conservative but widely used tactic. Guided by bioisosterism and pharmacokinetic considerations, novel benzamide derivatives have been designed as activators of hypoxia-inducible factor 1 (HIF-1) pathways for potential antitumor activity. nih.gov This strategy is fundamental in fine-tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Fragment-Based Drug Design (FBDD) Principles

Fragment-based drug design (FBDD) offers an alternative to traditional high-throughput screening (HTS) for identifying starting points for drug discovery. nih.gov This approach begins by screening libraries of small, low-complexity molecules, or "fragments," for weak but high-quality interactions with the biological target. nih.gov Due to their low molecular weight, fragments can explore chemical space more efficiently and often form highly optimized interactions. nih.gov

Once fragment hits are identified and validated using biophysical techniques like NMR spectroscopy, surface plasmon resonance (SPR), or X-ray crystallography, they serve as starting points for building more potent, drug-like molecules. nih.govdrugdiscoverychemistry.com This is achieved through three main strategies:

Fragment Growing: A confirmed fragment hit is extended by adding new functional groups to engage with adjacent pockets on the protein surface.

Fragment Linking: Two or more fragments that bind to distinct, nearby sites are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Overlapping fragments that share a common binding region are combined into a single new chemical entity that incorporates features from both.

For a target relevant to the N-(pyridin-2-yl)benzamide class, an FBDD campaign could identify novel binding modes or even allosteric sites that are not accessible to larger, more complex molecules from the outset. drugdiscoverychemistry.com

Iterative Design-Make-Test-Analyze (DMTA) Cycle Application

The Design-Make-Test-Analyze (DMTA) cycle is the engine of lead optimization. This iterative process allows medicinal chemists to systematically refine a compound's properties. Each cycle involves designing new analogs based on previous results, synthesizing them, testing their biological activity and other properties, and analyzing the data to inform the next round of design.

The optimization of GPR52 agonists from a benzamide lead provides a clear example of the DMTA cycle in action. nih.gov An initial lead compound was subjected to an iterative drug design strategy, leading to the identification of unique agonists with progressively improved potency and efficacy. nih.gov Similarly, the development of choline (B1196258) transporter inhibitors from a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides involved iterative medicinal chemistry efforts that explored the structure-activity relationships around the amide functionality and the piperidine (B6355638) substituent, ultimately leading to a potent and selective probe compound. nih.gov This cyclical process is crucial for balancing multiple parameters, including potency, selectivity, and pharmacokinetic properties, to arrive at a viable drug candidate. nih.govnih.gov

Strategic Lead Optimization

Lead optimization is a critical phase focused on enhancing the desirable characteristics of a lead compound, primarily its potency and selectivity, while minimizing off-target effects.

Improving a compound's potency—its ability to produce a biological effect at a low concentration—is a primary goal of lead optimization. This is typically achieved by systematically modifying the lead structure to maximize favorable interactions with the target. Structure-activity relationship (SAR) studies are central to this effort.

For example, in the optimization of 3-((4-benzylpyridin-2-yl)amino)benzamides, opening an indoline (B122111) ring in the initial lead significantly increased efficacy, although with a slight loss in potency. chemrxiv.org Subsequent modifications to other parts of the molecule, such as adding small alkyl groups to the A-ring, successfully regained and improved upon the original potency. chemrxiv.org The SAR data from such studies can be summarized to guide further efforts.

Table 1: Illustrative SAR for Potency in Benzamide Derivatives

| Scaffold | R1 (Benzamide Ring) | R2 (Pyridine/Amine) | Effect on Potency | Target |

|---|---|---|---|---|

| 4-Aminopyridine Benzamide | 2,6-dichloro-4-cyanophenyl | (1R,2R)-2-fluorocyclopropylamide | Improved Potency nih.gov | TYK2 |

| 3-Amino Benzamide | H | 4-(3-CF3-benzyl) | Increased Potency (vs F, OMe) chemrxiv.org | GPR52 |

| 3-Amino Benzamide | 2-methyl | 4-benzyl | Improved Potency chemrxiv.org | GPR52 |

This table is for illustrative purposes and synthesizes findings from multiple studies on related scaffolds.

Selectivity is the measure of a drug's ability to interact with its intended target over other, often closely related, biological molecules. Achieving high selectivity is crucial for minimizing off-target side effects. For kinase inhibitors like those derived from the N-(pyridin-2-yl)benzamide scaffold, a major challenge is achieving selectivity against other kinases in the same family.

In the development of TYK2 inhibitors, structure-based design was used to introduce modifications that exploited subtle differences between the TYK2 active site and those of JAK1 and JAK2. nih.gov This led to the discovery of compounds with excellent selectivity. nih.gov Another approach involves modifying peripheral parts of the molecule that extend into less-conserved regions of the protein surface. In a study on piperidine-4-carboxamide derivatives, varying the substituent on the amide nitrogen atom and the piperidine nitrogen atom was key to achieving very high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov These targeted modifications are essential for crafting a therapeutic agent with a clean pharmacological profile.

Optimization of Target Engagement